Propan-2-yl 2-(2-sulfanylpropanamido)acetate

Description

Systematic Nomenclature and Structural Identification

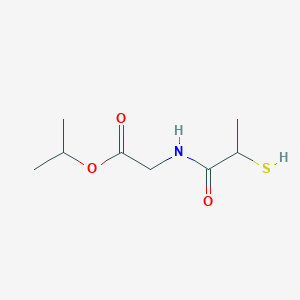

This compound possesses the systematic International Union of Pure and Applied Chemistry name isopropyl (2-mercaptopropanoyl)glycinate, reflecting its complex molecular architecture. The compound exhibits the molecular formula C₈H₁₅NO₃S with a corresponding molecular weight of 205.27 grams per mole. The structural framework encompasses an isopropyl ester group connected to an acetate moiety, which forms an amide linkage with 2-sulfanylpropanoic acid. This configuration creates a molecule containing both ester and amide functional groups, alongside a critical thiol substituent that defines its organosulfur character.

The Chemical Abstracts Service has assigned this compound the registry number 98830-04-7, with additional database identifiers including the Molecular Design Limited number MFCD24594654. The simplified molecular-input line-entry system representation O=C(OC(C)C)CNC(C(S)C)=O provides a concise description of the molecular connectivity. Structural analysis reveals that the compound contains eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom arranged in a configuration that permits both inter- and intramolecular interactions through hydrogen bonding and sulfur coordination.

The three-dimensional molecular geometry exhibits characteristic features of both ester and amide functional groups, with the sulfur atom providing additional steric and electronic considerations. Predictive computational models suggest a boiling point of approximately 324.0 degrees Celsius and a density of 1.0 grams per cubic centimeter. The predicted acid dissociation constant value of 8.65 indicates that the thiol group would exist predominantly in its protonated form under physiological conditions.

Table 1: Molecular Properties of this compound

Historical Context of Thiol-Containing Acetamide Derivatives

The development of thiol-containing acetamide derivatives traces its origins to fundamental research in organosulfur chemistry, particularly investigations into thioacetamide and related compounds during the early twentieth century. Thioacetamide, first synthesized in the United States in 1921, established the foundational understanding of thioamide chemistry and provided crucial insights into sulfur-nitrogen bonding patterns. This pioneering work demonstrated that sulfur could effectively replace oxygen in amide structures, creating compounds with distinct chemical and biological properties compared to their oxygen analogs.

The structural characteristics of thioacetamide revealed critical insights into thioamide chemistry, including the planar arrangement of the carbon-sulfur-nitrogen framework and the presence of multiple bonding character in both carbon-sulfur and carbon-nitrogen linkages. These early investigations established that the carbon-sulfur distance in thioacetamide measures 1.68 Ångströms, while the carbon-nitrogen distance spans 1.31 Ångströms, indicating significant double-bond character in both interactions. Such structural parameters provided essential reference points for understanding more complex thiol-containing acetamide derivatives.

Contemporary research has expanded the scope of thiol-containing acetamide derivatives beyond simple thioacetamides to encompass sophisticated molecular architectures incorporating multiple functional groups. Recent synthetic advances have demonstrated the feasibility of creating compounds like this compound through carefully controlled reaction sequences that preserve thiol functionality while introducing additional complexity through ester and extended amide linkages. These developments reflect broader trends in synthetic organic chemistry toward creating multifunctional molecules that combine traditional organic chemistry with sulfur-based reactivity patterns.

The evolution of thiol-containing acetamide derivatives has been significantly influenced by discoveries in biochemistry, particularly regarding cysteine metabolism and disulfide bond formation in proteins. Understanding of biological thiol chemistry has informed synthetic approaches to creating artificial thiol-containing molecules that can participate in similar chemical transformations. Modern synthetic strategies often employ protection-deprotection sequences to maintain thiol integrity during complex synthetic transformations, enabling the preparation of compounds with sophisticated molecular architectures that would have been inaccessible using earlier methodologies.

Position in Organosulfur Compound Taxonomy

This compound occupies a distinctive position within the broader taxonomy of organosulfur compounds, specifically within the classification of sulfur-containing amides and esters. Organosulfur compounds represent a diverse class of molecules characterized by carbon-sulfur bonding patterns, ranging from simple thiols and sulfides to complex polyfunctional molecules incorporating multiple sulfur-containing functional groups. The compound under investigation belongs to the subclass of thiol-containing amides, which combine the nucleophilic properties of sulfur with the hydrogen-bonding capabilities of amide functionality.

Within the hierarchical classification of organosulfur compounds, thiol-containing amides represent a specialized category that bridges traditional carbonyl chemistry with sulfur-based reactivity. These compounds differ fundamentally from simple thiols through their incorporation of amide linkages, which introduce additional sites for intermolecular interactions and modify the electronic environment surrounding the sulfur atom. The presence of both ester and amide functional groups in this compound places it within an even more specialized subcategory of multifunctional organosulfur molecules.

The classification of organosulfur compounds traditionally emphasizes the oxidation state of sulfur and the nature of carbon-sulfur bonding patterns. Compounds containing bivalent sulfur, such as thiols and thioethers, represent the most fundamental category, characterized by sulfur atoms that participate in two covalent bonds. This compound falls within this bivalent sulfur category, specifically within the thiol subcategory where sulfur forms one carbon-sulfur bond and maintains one available lone pair for additional interactions.

The molecular architecture of this compound also positions it within the broader context of bioactive organosulfur compounds, particularly those that can participate in disulfide exchange reactions. Such compounds often exhibit enhanced stability compared to simple thiols while retaining the ability to participate in sulfur-based chemical transformations. The incorporation of both ester and amide functional groups provides additional opportunities for molecular recognition and binding interactions that extend beyond purely sulfur-based chemistry.

Table 2: Classification of this compound within Organosulfur Taxonomy

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary Class | Organosulfur Compounds | Contains carbon-sulfur bonding |

| Secondary Class | Bivalent Sulfur Compounds | Sulfur participates in two covalent bonds |

| Tertiary Class | Thiol-Containing Amides | Combines thiol and amide functionality |

| Quaternary Class | Multifunctional Thiol Derivatives | Contains additional functional groups (ester) |

| Specific Subclass | Isopropyl Thiol-Amide Esters | Incorporates isopropyl ester terminus |

Modern research approaches to organosulfur compound classification increasingly emphasize functional relationships rather than purely structural considerations. In this context, this compound represents a convergence of several important chemical functionalities that enable participation in diverse reaction pathways. The thiol group provides nucleophilic reactivity and coordination potential, while the amide linkage offers hydrogen bonding capabilities and conformational constraints. The ester functionality introduces hydrolytic susceptibility and additional sites for chemical modification, creating a molecule with multiple potential interaction modes.

Properties

IUPAC Name |

propan-2-yl 2-(2-sulfanylpropanoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-5(2)12-7(10)4-9-8(11)6(3)13/h5-6,13H,4H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXNPIVUXOFKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CNC(=O)C(C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(2-sulfanylpropanamido)acetate typically involves the reaction of 2-sulfanylpropanamide with isopropyl chloroacetate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions . The product is then isolated and purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-(2-sulfanylpropanamido)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Propan-2-yl 2-(2-sulfanylpropanamido)acetate is being investigated for its role in treating cysteamine-sensitive disorders such as cystinosis. The compound's structure allows it to interact with biological pathways that are crucial for managing cystine accumulation in lysosomes, thus demonstrating its therapeutic potential .

Mechanism of Action:

The compound acts as a disulfide donor, which is essential for the modulation of redox states within cells. This property is particularly valuable in conditions where oxidative stress is a contributing factor. The ability to influence thiol-disulfide exchange reactions positions it as a candidate for further research into redox biology and therapeutic interventions .

Biochemical Applications

Protein Interaction Studies:

Research has indicated that this compound can serve as a tool in studying protein-protein interactions (PPIs). By modifying the redox state of target proteins, it can help elucidate the dynamics of PPIs that are critical in various biological processes, including signal transduction and metabolic regulation .

Inhibitory Studies:

The compound has been evaluated for its ability to inhibit specific protein targets involved in viral infections. For instance, studies have focused on its interaction with the S-protein of SARS-CoV-2 and ACE2, suggesting potential applications in antiviral drug development. The compound's structural features may allow it to disrupt these critical interactions, thereby inhibiting viral entry into host cells .

Material Science

Synthesis of Functional Materials:

The unique chemical properties of this compound make it a suitable precursor for synthesizing functional materials. Its ester group can participate in polymerization reactions, leading to the development of new materials with specific mechanical and thermal properties .

Applications in Coatings and Adhesives:

Due to its solvent properties and reactivity, this compound may find applications in formulating coatings and adhesives that require specific adhesion characteristics or resistance to environmental degradation. Its compatibility with various substrates enhances its utility in industrial applications .

Case Studies

Mechanism of Action

The mechanism by which Propan-2-yl 2-(2-sulfanylpropanamido)acetate exerts its effects involves interactions with specific molecular targets and pathways . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Key Differences :

- The isopropyl ester in the target compound may confer higher lipophilicity compared to the phenylpropyl esters in compounds 15–17, influencing solubility and bioavailability.

Sulfur-Containing Esters

- Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1k⁶,2-benzothiazol-2-yl)acetate (): This compound replaces the thiol with a sulfonyl group (1,1,3-trioxo benzothiazole), resulting in a planar benzothiazole ring system. Its crystal structure (monoclinic, P2₁/n) shows weak C–H⋯O hydrogen bonds, suggesting different packing behavior compared to the thiol-containing target compound .

- Propan-2-yl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 573707-34-3, ): Incorporates a triazole-sulfanyl group, which may enhance π-π stacking interactions due to the aromatic triazole ring. The presence of methoxy groups further increases polarity .

Key Differences :

- Sulfonyl and triazole-sulfanyl groups in these analogs reduce thiol-like reactivity but improve stability against oxidation.

Thiol-Containing Propanamides

- 3-[(2-Fluorophenyl)sulfanyl]propanamide (CAS 13048-99-2, ): Shares a sulfanylpropanamide motif but lacks the ester group, reducing lipophilicity.

Key Differences :

- The absence of an ester group in this analog limits its utility in prodrug formulations, where esterase-mediated hydrolysis is often exploited.

Data Tables

Research Findings

- Crystallography : The target compound’s structural analogs, such as the benzothiazole derivative (), exhibit distinct packing behaviors due to variations in hydrogen bonding. The thiol group in the target compound may facilitate S–H⋯O/N interactions, though direct crystallographic data are unavailable .

- Reactivity : Thiol-containing compounds are prone to oxidation, forming disulfides, whereas sulfonyl or triazole derivatives () exhibit greater oxidative stability .

Biological Activity

Propan-2-yl 2-(2-sulfanylpropanamido)acetate, also referred to as a derivative of propanamide, has garnered attention in recent research for its potential biological activities. This compound is being investigated for its implications in various therapeutic areas, including antiviral activity and protein interaction inhibition.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the sulfanyl group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and protein-protein interactions.

Research indicates that this compound may exert its biological effects through:

- Protein Interaction Inhibition : The compound is hypothesized to inhibit critical protein-protein interactions (PPIs), which are essential in various biological processes, including viral entry mechanisms. Specifically, it may affect the interaction between viral proteins and host cell receptors, thereby impeding viral replication .

- Antiviral Activity : Preliminary studies suggest that this compound could have antiviral properties by targeting specific proteins involved in the viral life cycle. For instance, its ability to bind to the S-protein:ACE2 interaction site has been explored as a potential strategy to prevent viral entry into host cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Molecular Docking Studies : Computational docking studies have shown that this compound can effectively bind to target proteins involved in viral infections. These studies utilized molecular dynamics simulations to optimize binding affinities and predict interaction stability .

- High-Throughput Screening : In a high-throughput screening context, compounds similar to this compound were evaluated for their ability to disrupt PPIs critical for viral pathogenesis. Results indicated that certain derivatives could significantly lower the stability of these interactions, suggesting a viable pathway for therapeutic development .

- In Vitro Studies : Laboratory experiments have demonstrated the compound's potential cytotoxic effects on various cancer cell lines, indicating a broader spectrum of biological activity beyond antiviral effects. These findings warrant further investigation into its mechanism of action and therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical structural features of Propan-2-yl 2-(2-sulfanylpropanamido)acetate that dictate its reactivity and stability?

The compound contains three functional groups: an ester (propan-2-yl acetate), an amide linkage, and a sulfhydryl (-SH) group. The ester group is prone to hydrolysis under acidic or basic conditions, while the sulfhydryl group is redox-sensitive and may form disulfide bonds under oxidative conditions. The amide bond contributes to hydrogen-bonding interactions, influencing solubility and intermolecular stability. Structural analogs (e.g., oxadiazole derivatives) highlight how modifications to these groups alter bioactivity and stability .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves coupling 2-sulfanylpropanamidoacetic acid with isopropyl alcohol under esterification conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group. Reaction monitoring via TLC or HPLC is critical to ensure completion, and purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

- NMR spectroscopy : For confirming the presence of ester (δ 1.2–1.4 ppm for isopropyl CH3), amide (δ 6.5–8.5 ppm for NH), and sulfhydryl protons (δ 1.5–2.5 ppm for -SH).

- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : To assess purity using reverse-phase columns (C18) with UV detection at 220–260 nm. Detailed protocols should follow pharmaceutical research standards, including triplicate runs and validation against reference standards .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functional analysis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for esterification or amide bond formation. Computational tools like Gaussian or ORCA can model solvent effects and catalyst interactions. ICReDD’s methodology integrates these models with high-throughput experimentation to narrow down optimal conditions (e.g., temperature, solvent polarity) and reduce trial-and-error approaches .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variations in assay conditions (e.g., pH, redox environment) or impurities. To address this:

- Standardize assays : Use controlled buffers (e.g., PBS at pH 7.4) and include negative controls.

- Validate via orthogonal methods : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay).

- Statistical rigor : Apply ANOVA or Bayesian analysis to account for biological replicates and outliers, as recommended in pharmaceutical research guidelines .

Q. How do protection-deprotection strategies enhance the synthesis of stereochemically pure derivatives?

The sulfhydryl group’s reactivity necessitates protection (e.g., using trityl or acetamidomethyl groups) during synthesis. For example:

Q. What factorial design approaches are suitable for studying the compound’s stability under varying storage conditions?

A 2³ factorial design can evaluate temperature (4°C vs. 25°C), humidity (30% vs. 70% RH), and light exposure (dark vs. UV). Response variables include degradation products (HPLC quantification) and sulfhydryl oxidation (Ellman’s assay). DOE (Design of Experiment) software like Minitab or JMP identifies interaction effects and optimizes storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.